N-[(4-methylphenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide
Description
N-[(4-methylphenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is a synthetic organic compound featuring a thieno[3,2-d]pyrimidine core, a bicyclic heterocyclic structure known for its pharmacological relevance. The molecule is substituted with:
- A 3-nitrophenylmethyl group at position 1 of the thienopyrimidine ring.
- A 4-methylphenylmethyl (p-tolylmethyl) group via an amide linkage at the hexanamide side chain.
- A six-carbon aliphatic chain bridging the thienopyrimidine core and the p-tolylmethyl group.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-6-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5S/c1-19-9-11-20(12-10-19)17-28-24(32)8-3-2-4-14-29-26(33)25-23(13-15-37-25)30(27(29)34)18-21-6-5-7-22(16-21)31(35)36/h5-7,9-13,15-16,23,25H,2-4,8,14,17-18H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJXBHIKUOKGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methylphenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a diverse range of biological activities, making it a candidate for further research in pharmacology and therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its intricate molecular structure which includes a thieno[3,2-d]pyrimidine core. This structure is associated with various biological activities due to the presence of multiple functional groups that can interact with biological targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For example:
- Cell Proliferation Inhibition : Studies have shown that related compounds can inhibit the proliferation of cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. Specific IC50 values have been reported in various studies, indicating effective concentrations for growth inhibition.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar thieno-pyrimidine structures have demonstrated:
- Broad-Spectrum Activity : Effective against both gram-positive and gram-negative bacteria as well as certain fungal strains.
- Mechanism of Action : Likely involves interference with bacterial DNA synthesis or disruption of cellular processes critical for microbial survival.
Case Studies
- In Vitro Studies : A study assessing the cytotoxic effects of thieno-pyrimidine derivatives showed that several compounds led to significant reductions in cell viability across multiple cancer cell lines.
- In Vivo Models : Animal studies indicated that derivatives similar to this compound could reduce tumor size significantly when administered at specific dosages.
Data Tables
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Variations: The target compound’s thieno[3,2-d]pyrimidine core distinguishes it from hexahydropyrimidines (e.g., 6f) and imidazopyridines (e.g., cpd S3), which may exhibit divergent target binding due to ring planarity and electronic profiles.
The hexanamide chain confers greater lipophilicity (logP ≈ 4.2) compared to shorter-chain analogs, improving membrane permeability .
Solubility: The target’s low aqueous solubility (<0.1 mg/mL) contrasts with more polar analogs like 6f, which has higher solubility in methanol.
Methodological Approaches for Comparison
ChemGPS-NP and Chemical Space Mapping
The ChemGPS-NP model positions the target compound in a distinct region of chemical space compared to analogs like 6f and cpd S3, emphasizing its unique combination of hydrophobicity and nitroaromatic features . This model outperforms traditional similarity-based screening by integrating multidimensional physicochemical descriptors.
Ligand-Based Virtual Screening (LBVS)
LBVS prioritizes compounds with structural similarity to known actives. While the target shares a thienopyrimidine core with 2-[(3-ethyl...acetamide , its extended side chain and nitro group may reduce overlap in similarity coefficients (e.g., Tanimoto index <0.7) .
Graph Kernel-Based Similarity
Graph kernels quantify molecular similarity by comparing substructural motifs. The target’s thienopyrimidine core and branched substituents yield moderate similarity (kernel score ≈ 0.65) to phenothiazine hybrids , suggesting partial functional overlap .
Research Findings and Implications
Permeability and Bioavailability : The target’s hexanamide chain and nitro group may enhance blood-brain barrier penetration compared to shorter-chain analogs, as inferred from permeability profiling in antituberculosis research .
Predictive Modeling : XGBoost-based models predict moderate hepatic clearance (CLhep ≈ 15 mL/min/kg) and high plasma protein binding (>90%) for the target, aligning with its lipophilic profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
